molecular formula C14H9NO2 B1599963 4-(2-cyanophenyl)benzoic Acid CAS No. 5728-44-9

4-(2-cyanophenyl)benzoic Acid

Cat. No. B1599963
CAS RN: 5728-44-9
M. Wt: 223.23 g/mol
InChI Key: MZIFVOLYXURHDM-UHFFFAOYSA-N
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Description

“4-(2-cyanophenyl)benzoic Acid”, also known as 2’-cyano-4-biphenylcarboxylic acid, is an organic compound with the molecular formula C14H9NO2 . It belongs to the family of benzene carboxylic acids.


Molecular Structure Analysis

The molecular structure of “4-(2-cyanophenyl)benzoic Acid” consists of a carboxyl group attached to a benzene ring . The molecular weight of this compound is 223.22700 .


Physical And Chemical Properties Analysis

“4-(2-cyanophenyl)benzoic Acid” is a white to light yellow powder. It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .

Scientific Research Applications

Liquid Crystalline Complexes

A study by Alaasar and Tschierske (2019) demonstrated the formation of supramolecular liquid crystalline complexes involving 4-(2-cyanophenyl)benzoic Acid derivatives. These complexes exhibit enantiotropic nematic phases over a broad temperature range, indicating their potential use in liquid crystal display technologies and other applications requiring controlled anisotropic fluid properties (Alaasar & Tschierske, 2019).

Advanced Polymerization Catalysts

Mayershofer, Nuyken, and Buchmeiser (2006) utilized derivatives of 4-(2-cyanophenyl)benzoic Acid in the development of novel ruthenium-based metathesis catalysts for the cyclopolymerization of 1,6-heptadiynes. This research opens pathways for creating unique polymeric structures with potential applications in materials science and engineering (Mayershofer, Nuyken, & Buchmeiser, 2006).

Solar Cell Development

Yang et al. (2016) investigated the role of electron acceptors, including 4-(2-cyanophenyl)benzoic Acid derivatives, in enhancing the performance of dye-sensitized solar cells. Their findings suggest that these compounds can significantly influence the light-harvesting ability and stability of solar cells, highlighting their potential in renewable energy technologies (Yang et al., 2016).

Dye-sensitized Solar Cells (DSSCs)

Gupta et al. (2015) explored the use of 4-(cyanomethyl)benzoic acid, a closely related compound, as an acceptor group in organic dyes for DSSCs. Their results showed improved photovoltaic performance over traditional cyanoacrylic acid acceptor groups, indicating the potential of 4-(2-cyanophenyl)benzoic Acid derivatives in the development of efficient solar energy harvesting systems (Gupta et al., 2015).

Safety And Hazards

While specific safety data for “4-(2-cyanophenyl)benzoic Acid” is not available, it’s important to handle all chemicals with care. Avoid inhalation, ingestion, and contact with skin and eyes. Always use appropriate personal protective equipment .

properties

IUPAC Name

4-(2-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIFVOLYXURHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444047
Record name 4-(2-cyanophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-cyanophenyl)benzoic Acid

CAS RN

5728-44-9
Record name 4-(2-cyanophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Cyanophenyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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